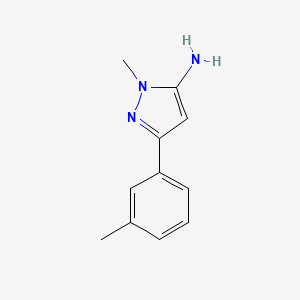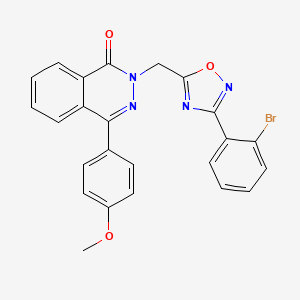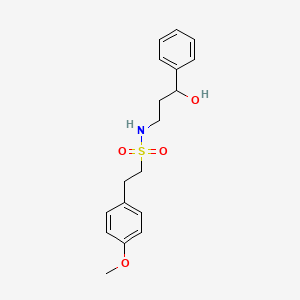
N-(3-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as DPPE, is a compound that has gained interest in scientific research due to its potential therapeutic applications. DPPE is a sulfonamide derivative that has shown promising results in various studies.
Applications De Recherche Scientifique
Antitumor Activity and Gene Expression Studies
Research has shown that sulfonamide compounds, including N-(3-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide, have been evaluated for their antitumor activities. These studies utilize cell-based antitumor screens and gene expression analyses to understand the pharmacophore structure and drug-sensitive cellular pathways. Such investigations have highlighted the potential of sulfonamides as oncolytic agents, revealing their mechanisms of action at the molecular level and their impact on cell cycle regulation and gene expression changes associated with their antitumor properties (Owa et al., 2002).
Synthesis and Bioactivity of Sulfonamide Derivatives
The synthesis and bioactivity of sulfonamide derivatives, including those related to N-(3-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide, have been a significant area of research. Studies focus on developing new synthetic methodologies and evaluating the cytotoxicity and tumor-specificity of these compounds. Such research aims to optimize the structural features of sulfonamides to enhance their pharmacological activities, demonstrating the versatility of sulfonamides in drug development (Gul et al., 2016).
Propriétés
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-23-17-9-7-15(8-10-17)12-14-24(21,22)19-13-11-18(20)16-5-3-2-4-6-16/h2-10,18-20H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNCUVNFPZQQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

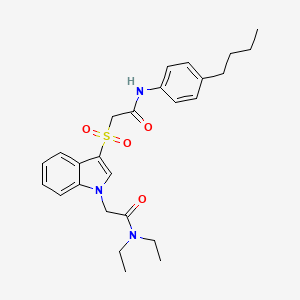
![2-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one](/img/structure/B2862439.png)
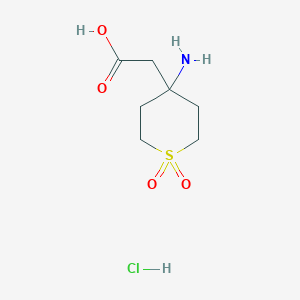
![5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2862441.png)


![N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2862446.png)
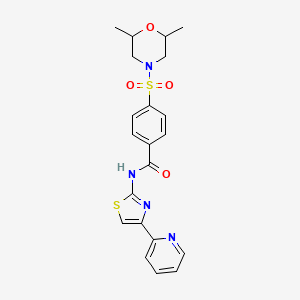
![ethyl 4-[({[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2862448.png)
![Benzyl 2-[(4-tert-butyl-2-oxopyrrolidin-3-yl)formamido]acetate](/img/structure/B2862449.png)
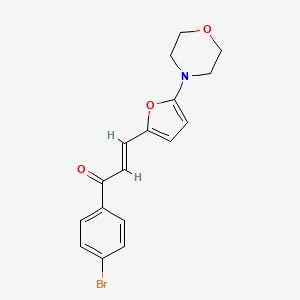
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2862454.png)
